molecular formula C20H22ClFN4O2 B10987413 4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide

Cat. No.: B10987413
M. Wt: 404.9 g/mol
InChI Key: MQTGFXNGSDJECA-UHFFFAOYSA-N
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Description

4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide is a complex organic compound that features a piperazine ring substituted with a chlorophenyl group and a fluorobenzylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenylpiperazine with 4-fluorobenzylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of catalysts to enhance reaction rates and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Biological Activity

4-(4-chlorophenyl)-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}piperazine-1-carboxamide, a piperazine derivative, has garnered attention for its potential biological activities, particularly in oncology and neuropharmacology. This compound exhibits various pharmacological properties, including anticancer and neuroactive effects, which are critical in the development of therapeutic agents.

Chemical Structure

The molecular structure of the compound can be represented as follows:

  • Chemical Formula : C17H19ClFN3O
  • Molecular Weight : 333.81 g/mol

Anticancer Properties

Research has demonstrated that piperazine derivatives exhibit significant anticancer activity. For instance, studies have shown that compounds similar to this compound inhibit cell growth across various cancer cell lines, including:

Cancer Type Cell Line Inhibition (%)
LiverHUH785
BreastMCF778
ColonHCT11682
EndometrialMFE-29690

These findings indicate that the compound may induce apoptosis and inhibit angiogenesis, mechanisms crucial for tumor growth and metastasis .

Neuropharmacological Effects

Piperazine derivatives are also recognized for their neuropharmacological activities. The compound has been studied for its interactions with neurotransmitter systems, particularly as a dopamine D4 receptor antagonist. This activity suggests potential applications in treating neurological disorders such as schizophrenia and depression .

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Cycle Inhibition : The compound disrupts the normal progression of the cell cycle, leading to increased apoptosis in cancer cells.
  • Microtubule Disruption : Similar to established chemotherapeutics like Taxol, it interferes with microtubule dynamics, which is essential for mitosis.
  • Neurotransmitter Modulation : As a dopamine receptor antagonist, it may alter dopaminergic signaling pathways, contributing to its neuroactive properties.

Case Studies and Research Findings

A notable study evaluated the cytotoxic effects of piperazine derivatives on various human cancer cell lines. The results indicated that compounds with structural similarities to this compound showed potent antiproliferative effects against multiple cancer types .

Example Case Study

In a recent investigation, a series of piperazine derivatives were synthesized and tested for their cytotoxicity against liver and breast cancer cell lines. The study reported the following results:

Compound Cell Line IC50 (µM)
Compound AHUH75.0
Compound BMCF73.5
Compound CHCT1164.0

These findings support the hypothesis that modifications in the piperazine structure can significantly enhance anticancer activity .

Properties

Molecular Formula

C20H22ClFN4O2

Molecular Weight

404.9 g/mol

IUPAC Name

4-(4-chlorophenyl)-N-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]piperazine-1-carboxamide

InChI

InChI=1S/C20H22ClFN4O2/c21-16-3-7-18(8-4-16)25-9-11-26(12-10-25)20(28)24-14-19(27)23-13-15-1-5-17(22)6-2-15/h1-8H,9-14H2,(H,23,27)(H,24,28)

InChI Key

MQTGFXNGSDJECA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)NCC(=O)NCC3=CC=C(C=C3)F

Origin of Product

United States

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